molecular formula C21H25BO5 B1457148 2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester CAS No. 862082-12-0

2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester

Cat. No.: B1457148
CAS No.: 862082-12-0
M. Wt: 368.2 g/mol
InChI Key: ADKJQSPDCVATTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling process . In this reaction, the boronic acid moiety reacts with an appropriate aryl or vinyl halide in the presence of a palladium catalyst to form the desired product. The use of pinacol esters as boron sources simplifies the synthesis and enhances stability.


Physical and Chemical Properties Analysis

  • Refractive index (n20/D) : Approximately 1.4320 .
  • Boiling point : 47-49°C at 9 mbar .
  • Density : 0.894 g/mL at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound is synthesized through a three-step substitution reaction and characterized using various spectroscopic methods. Its molecular structure is confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The compound's structure is further analyzed through density functional theory (DFT), showing consistency with the crystal structures obtained by X-ray diffraction (Huang et al., 2021).

Fluorescent Prochelator Applications

  • Fluorescent Prochelators for Metal Ions Detection : The compound is used in the development of boronic ester-based fluorescent prochelators that respond to various transition metal ions after reaction with hydrogen peroxide. These prochelators show a fluorescence response indicating their potential use in detecting metal ions in various applications (Hyman & Franz, 2012).

Boron Ester Intermediates

  • Boron Ester Intermediates : This compound serves as a boric acid ester intermediate with benzene rings. The structural analysis of these intermediates provides insights into their physicochemical properties, which can be applied in various research contexts (El Bialy et al., 2011).

Sensing Applications

  • Hydrogen Peroxide Vapor Detection : The compound is used in synthesizing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. This application is significant for detecting peroxide-based explosives, which are challenging to detect due to their poor ultraviolet absorption and lack of an aromatic ring (Fu et al., 2016).

Borylation Processes

  • Borylation of Arylbromides : The compound is involved in the borylation of arylbromides, a process significant in organic synthesis and chemical research. This method is especially effective for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Medical Research Applications

  • Prochelator for Cytoprotection : The compound is used in synthesizing prochelators like BSIH, which show promise in conditionally targeting iron sequestration in cells under oxidative stress. This application is significant in medical research, particularly in studies related to cellular protection against oxidative damage (Wang & Franz, 2018).

Future Directions

: Isopropenylboronic acid pinacol ester - MilliporeSigma

Properties

IUPAC Name

methyl 2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(17(13-16)19(23)24-5)25-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKJQSPDCVATTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
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2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
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2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
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2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
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2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
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2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester

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